molecular formula C28H54O4Pb B7768896 Myristic acid CAS No. 32112-52-0

Myristic acid

Cat. No.: B7768896
CAS No.: 32112-52-0
M. Wt: 662 g/mol
InChI Key: ZZSLTNOFMWYBTR-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Myristic acid, a common saturated fatty acid, primarily targets proteins within the body. It plays a crucial role in the process of myristoylation, which is the attachment of this compound to proteins . This modification is important for the activation and subcellular localization of certain proteins . The primary targets of this compound include Genome polyprotein, cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Fatty acid metabolism regulator protein, Enoyl-CoA delta isomerase 2, mitochondrial, Recoverin, Calmodulin, Non-fluorescent flavoprotein, Tyrosine-protein kinase ABL1, UDP-3-O- [3-hydroxymyristoyl] N-acetylglucosamine deacetylase .

Mode of Action

This compound interacts with its targets through a process called myristoylation. This process involves the covalent attachment of this compound to the N-terminal glycine residues of proteins, a modification mediated by an enzyme called N-myristoyltransferase (NMT) . This modification is crucial for the activation and subcellular localization of certain proteins .

Biochemical Pathways

This compound is involved in various cellular activities through the process of myristoylation . It plays a significant role in the ubiquitination–lysosome and ubiquitination–proteasome pathways . Myristoylation controls protein function by targeting proteins to specific locations, promoting specific protein–protein and protein–lipid interactions, and causing ligand-induced conformational changes .

Pharmacokinetics

It is known that this compound can form a eutectic with certain compounds due to hydrogen bonding interaction .

Result of Action

The action of this compound results in the stabilization of many different proteins, including proteins in the immune system, and to fight tumors . It also plays a role in the activation and subcellular localization of certain proteins . This compound’s action on proteins can lead to changes in cellular signaling pathways and physiological processes .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of certain fatty acids in the diet can modulate the action of this compound . Additionally, host plant biochemistry or other environmental factors may represent a barrier to the action of this compound

Biochemical Analysis

Biochemical Properties

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior . This compound is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions .

Cellular Effects

This compound has been found to exert anti-inflammatory activity through the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It also has been reported to improve hyperglycaemia by decreasing insulin-responsive glucose levels and reducing body weight in male NSY mice . Moreover, this compound consumption raises low-density lipoprotein (LDL) cholesterol .

Molecular Mechanism

This compound acts as a lipid anchor in biomembranes .

Temporal Effects in Laboratory Settings

Chronic oral administration of this compound has been shown to ameliorate glucose tolerance and reduce insulin-responsive blood glucose levels in male NSY mice . Most patients with sepsis and SIRS had the highest levels of this compound within 24 h after an established diagnosis .

Dosage Effects in Animal Models

In animal models, chronic administration of this compound has been shown to improve hyperglycaemia and reduce body weight

Metabolic Pathways

This compound is involved in various metabolic pathways. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .

Transport and Distribution

This compound has been found to inhibit the activity of the bacterial ABC transporter BmrA . This suggests that this compound may play a role in the transport and distribution of substances within cells.

Subcellular Localization

This compound is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . This modification enables proteins to bind to cell membranes, facilitating their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic acid can be synthesized through the hydrolysis of triglycerides found in natural sources such as coconut oil and palm kernel oil . Another method involves the hydrolysis of methyl myristate obtained from bayberry wax . The hydrolysis process typically involves heating the triglycerides or methyl myristate with a strong base, such as sodium hydroxide, followed by acidification to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the saponification of fats and oils containing high levels of this compound . This process involves treating the fats or oils with a strong alkali, such as sodium hydroxide, to produce glycerol and the sodium salt of this compound. The sodium salt is then acidified to release this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.

CAS No.

32112-52-0

Molecular Formula

C28H54O4Pb

Molecular Weight

662 g/mol

IUPAC Name

lead(2+);tetradecanoate

InChI

InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

ZZSLTNOFMWYBTR-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2]

boiling_point

482.9 °F at 100 mmHg (NTP, 1992)
326.2 °C

Color/Form

Oily, white, crystalline solid
Crystals from methanol
Leaflets from ethyl ethe

density

0.8622 at 129 °F (NTP, 1992) - Less dense than water;  will float
0.8622 at 54 °C/4 °C

flash_point

greater than 235 °F (NTP, 1992)

melting_point

129 °F (NTP, 1992)
53.9 °C

physical_description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Other Solid;  Liquid;  Pellets or Large Crystals;  Liquid, Other Solid;  Dry Powder
White oily solid;  [Hawley] Colorless, white, or faintly yellow solid;  [CHEMINFO]
Solid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether;  soluble in ethanol, acetone, chloroform, methanol;  very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
practically insoluble in water;  soluble in alcohol, chloroform, ethe

vapor_pressure

1 mmHg at 288 °F ;  5 mmHg at 345 °F;  760 mmHg at 604 °F (NTP, 1992)
0.0000014 [mmHg]
1.40X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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